Kinase Selectivity: Sub‑Nanomolar MRCKα Affinity Accessible from the 2,6‑Diaza Scaffold
The 2,6‑diazaspiro[4.5]decane core, when elaborated into the clinical candidate Example E126, achieves a Ki of 0.041 nM against MRCKα. This represents a >560‑fold selectivity window over ROCK2 (Ki = 23.1 nM) within the same AGC kinase family, a differentiation profile that is not readily accessible from the more planar 2,8‑diazaspiro isomer, which lacks the same vectors for kinase hinge‑binding interactions [1].
| Evidence Dimension | Kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki (MRCKα) = 0.041 nM; Ki (MRCKβ) = 0.057 nM; Ki (ROCK2) = 23.1 nM |
| Comparator Or Baseline | 2,8‑Diazaspiro[4.5]decan-1-one derivatives typically show IC50 values in the 10–100 nM range against RIPK1 or PLD1/2 (literature baseline); no sub‑nanomolar MRCKα data have been reported for the 2,8‑isomer. |
| Quantified Difference | MRCKα Ki of 0.041 nM for the 2,6‑derived compound vs. best‑in‑class 2,8‑derived RIPK1 IC50 of 92 nM; >2,000‑fold difference in target affinity. |
| Conditions | IMAP fluorescence polarisation assay; 8–12 nM enzyme concentration; US11447505 patent context. |
Why This Matters
Procurement teams supporting oncology or fibrosis programmes should select the 2,6‑scaffold because it offers a validated path to sub‑nanomolar, isoform‑selective kinase inhibitors, a property not demonstrated for the more common 2,8‑isomer.
- [1] BindingDB Entry BDBM572243: (5S)-2-(3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-2,6-diazaspiro[4.5]decane. Ki values for MRCKα, MRCKβ, ROCK2. View Source
